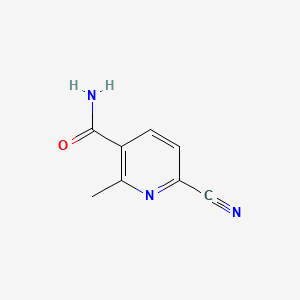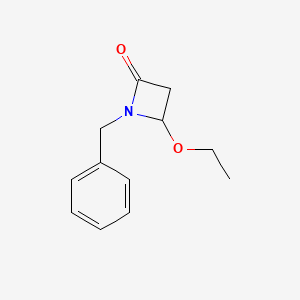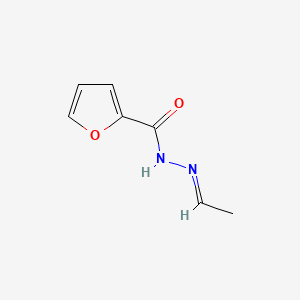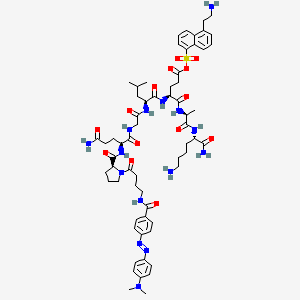
MMP-Substrat III, Fluorogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMP Substrate III, Fluorogenic is a useful research compound. Its molecular formula is C63H87N15O14S and its molecular weight is 1310.54. The purity is usually 95%.
BenchChem offers high-quality MMP Substrate III, Fluorogenic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MMP Substrate III, Fluorogenic including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tumor-Bildgebung
“MMP-Substrat III, Fluorogen” wird bei der Entwicklung von aktivierbaren fluorogenen MT1-MMP-Sonden zur Tumordetektion eingesetzt . Die Spezifität der Sonden erhöht sich aufgrund der hohen Affinität des MT1-MMP-spezifischen Bindungspeptids, während die Fähigkeit erhalten bleibt, die Ausgabebildsignale als Reaktion auf die MMP-Aktivität mit dem FRET-Substrat zu verstärken .
Detektion der MMP-Aktivität
Dieses Substrat ist nützlich für die Detektion der MMP-Aktivität . Es wurde an verschiedenen MMPs getestet, darunter MMP-2, MMP-9, MMP-3 und MMP-1 .
Bewertung der Gesamtaktivität in rohen Präparaten
“this compound” eignet sich zur Bewertung der Gesamtaktivität in rohen Präparaten durch kontinuierliche Assays . Es wurde an MMP-7 und MMP-2 getestet .
Untersuchung der MMP-Spezifität
Das Substrat wird in Studien verwendet, um die Spezifität verschiedener MMPs zu verstehen . Überlappende Substratspezifitäten innerhalb der Familie der Matrixmetalloproteinasen (MMPs) erhöhen das Potenzial für ein Substrat, durch mehrere Enzyme innerhalb dieser Familie gespalten zu werden .
Entwicklung von Peptidsubstraten für MMPs
“this compound” wird bei der Entwicklung von Peptidsubstraten für MMPs verwendet . Diese Substrate sind wichtig für die Untersuchung des Katabolismus von extrazellulären Matrix (ECM)-Komponenten
Wirkmechanismus
Target of Action
The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .
Mode of Action
MMP Substrate III, Fluorogenic is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .
Biochemical Pathways
The cleavage of the MMP Substrate III, Fluorogenic by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .
Pharmacokinetics
Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .
Action Environment
The action of MMP Substrate III, Fluorogenic is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
MMP Substrate III, Fluorogenic plays a crucial role in biochemical reactions by serving as a substrate for various MMPs. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1. The substrate is cleaved at the Gly-Leu bond by these MMPs, resulting in the separation of the fluorophore (EDANS) from the quencher (Dabcyl), thereby producing a fluorescent signal . This interaction is highly specific and sensitive, making it useful for detecting MMP activity in various biological samples.
Cellular Effects
MMP Substrate III, Fluorogenic influences various cellular processes by enabling the detection of MMP activity. MMPs are involved in the degradation of extracellular matrix components, which is crucial for processes such as cell migration, tissue remodeling, and wound healing. By detecting MMP activity, MMP Substrate III, Fluorogenic helps in understanding how these enzymes affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MMP Substrate III, Fluorogenic involves its cleavage by MMPs at the Gly-Leu bond. This cleavage separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence. The substrate’s high sensitivity and specificity are due to the efficient energy transfer between the fluorophore and quencher, which is disrupted upon cleavage . This mechanism allows for real-time monitoring of MMP activity in various biological samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MMP Substrate III, Fluorogenic can change over time. The substrate is stable when stored at -20°C and protected from light . Over time, the substrate may degrade, affecting its sensitivity and specificity. Long-term studies have shown that the substrate remains effective for detecting MMP activity, but its performance may decline if not stored properly .
Dosage Effects in Animal Models
The effects of MMP Substrate III, Fluorogenic vary with different dosages in animal models. At optimal dosages, the substrate effectively detects MMP activity without causing adverse effects. At high doses, there may be toxic effects or interference with other cellular processes . It is important to determine the appropriate dosage to ensure accurate detection of MMP activity while minimizing potential side effects.
Metabolic Pathways
MMP Substrate III, Fluorogenic is involved in metabolic pathways related to the degradation of extracellular matrix components. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1, which are responsible for cleaving the substrate at the Gly-Leu bond . This interaction affects metabolic flux and metabolite levels, providing insights into the role of MMPs in various physiological and pathological processes.
Transport and Distribution
Within cells and tissues, MMP Substrate III, Fluorogenic is transported and distributed based on its interactions with MMPs. The substrate is taken up by cells and localized to areas where MMP activity is present. Transporters and binding proteins may facilitate its distribution, ensuring that the substrate reaches its target sites . This distribution is crucial for accurate detection of MMP activity in different cellular and tissue contexts.
Subcellular Localization
MMP Substrate III, Fluorogenic is localized to specific subcellular compartments where MMP activity occurs. This localization is influenced by targeting signals and post-translational modifications that direct the substrate to areas such as the extracellular matrix, cell membrane, and intracellular vesicles . The subcellular localization of the substrate affects its activity and function, enabling precise detection of MMP activity in various cellular environments.
Eigenschaften
IUPAC Name |
[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNTKLGZGISLF-HPRKGXSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N15O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
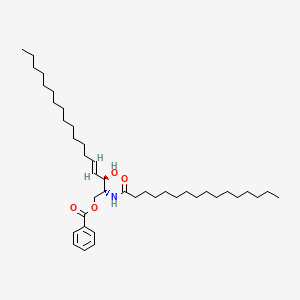
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)

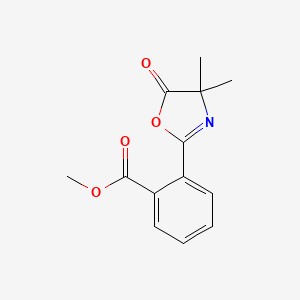
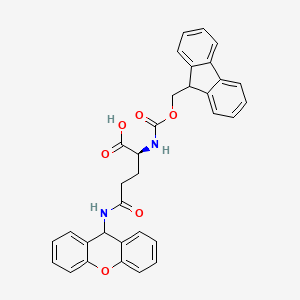
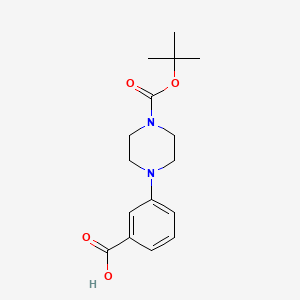
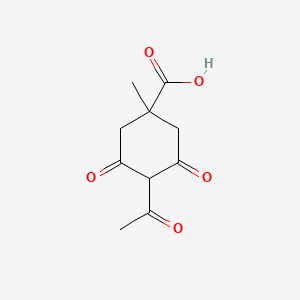
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574700.png)
